2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine atoms, a methoxy group, a nitrophenyl group, and an acetohydrazide moiety. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 2,4-dimethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to yield 2,4-dibromo-6-methoxyphenol.
Etherification: The brominated phenol is then reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form 2-(2,4-dibromo-6-methoxyphenoxy)acetyl bromide.
Hydrazide Formation: The acetyl bromide derivative is treated with hydrazine hydrate to produce 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide.
Condensation: Finally, the acetohydrazide is condensed with 3-nitrobenzaldehyde in the presence of an acid catalyst such as acetic acid to yield the target compound, 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Condensation: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Condensation: Formation of hydrazones.
Scientific Research Applications
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of bromine and nitro groups may contribute to its bioactivity.
Medicine: Explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide depends on its specific application. In biological systems, it may exert its effects through the following mechanisms:
Interaction with Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Disruption of Cell Membranes: The hydrophobic and hydrophilic regions of the molecule may interact with cell membranes, leading to disruption of membrane integrity.
DNA Intercalation: The planar structure of the compound may allow it to intercalate into DNA, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichloro-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-dibromo-6-ethoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide: Similar structure but with an ethoxy group instead of a methoxy group.
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide: Similar structure but with a nitro group in a different position.
Uniqueness
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups, along with the methoxy and hydrazide moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15Br2N3O5 |
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Molecular Weight |
501.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H15Br2N3O5/c1-10(11-4-3-5-13(6-11)22(24)25)20-21-16(23)9-27-17-14(19)7-12(18)8-15(17)26-2/h3-8H,9H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
XGFBGWULGJFDRW-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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